![molecular formula C15H19NOSi B12579920 1-(Trimethylsilyl)-2,6-dihydropyrido[2,1-a]isoindol-4(3H)-one CAS No. 646029-31-4](/img/structure/B12579920.png)
1-(Trimethylsilyl)-2,6-dihydropyrido[2,1-a]isoindol-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Trimethylsilyl)-2,6-dihydropyrido[2,1-a]isoindol-4(3H)-one is a complex organic compound that features a unique structure combining a pyridoisoindole core with a trimethylsilyl group
Métodos De Preparación
The synthesis of 1-(Trimethylsilyl)-2,6-dihydropyrido[2,1-a]isoindol-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
1-(Trimethylsilyl)-2,6-dihydropyrido[2,1-a]isoindol-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydride donors, resulting in reduced forms of the compound.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Trimethylsilyl)-2,6-dihydropyrido[2,1-a]isoindol-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: The compound’s properties make it useful in the development of advanced materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of 1-(Trimethylsilyl)-2,6-dihydropyrido[2,1-a]isoindol-4(3H)-one involves its interaction with molecular targets through its functional groups. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The pyridoisoindole core can interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparación Con Compuestos Similares
Similar compounds to 1-(Trimethylsilyl)-2,6-dihydropyrido[2,1-a]isoindol-4(3H)-one include other pyridoisoindole derivatives and trimethylsilyl-substituted compounds These compounds share structural similarities but may differ in their reactivity, stability, and biological activity
Propiedades
Número CAS |
646029-31-4 |
|---|---|
Fórmula molecular |
C15H19NOSi |
Peso molecular |
257.40 g/mol |
Nombre IUPAC |
1-trimethylsilyl-3,6-dihydro-2H-pyrido[2,1-a]isoindol-4-one |
InChI |
InChI=1S/C15H19NOSi/c1-18(2,3)13-8-9-14(17)16-10-11-6-4-5-7-12(11)15(13)16/h4-7H,8-10H2,1-3H3 |
Clave InChI |
UKBGCMTYRBBKLD-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=C2C3=CC=CC=C3CN2C(=O)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


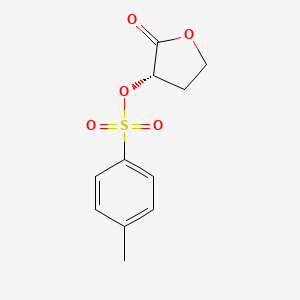
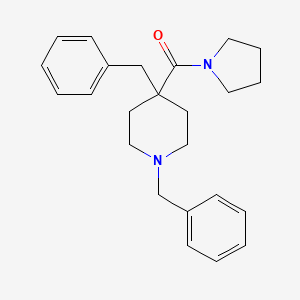
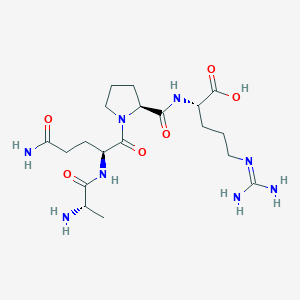
![Dimethyl [4-(2-methylthiophen-3-yl)-2-oxobutyl]phosphonate](/img/structure/B12579859.png)
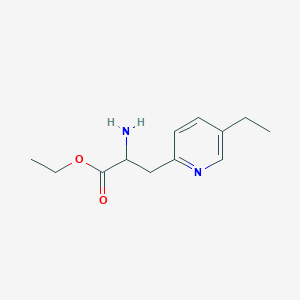
![1-[(2S)-1-Benzoylpyrrolidin-2-yl]-2-bromoethan-1-one](/img/structure/B12579871.png)
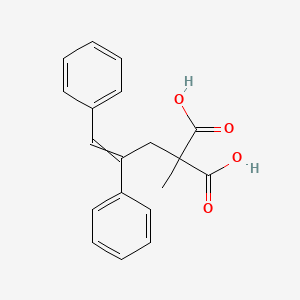
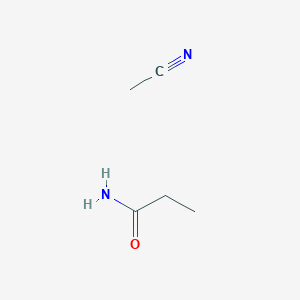
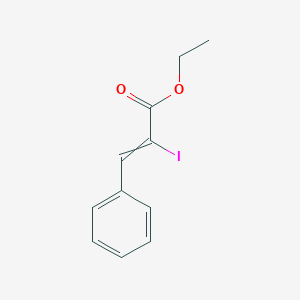
![5-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-ol](/img/structure/B12579909.png)
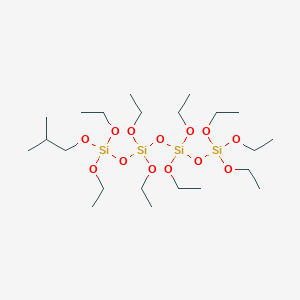
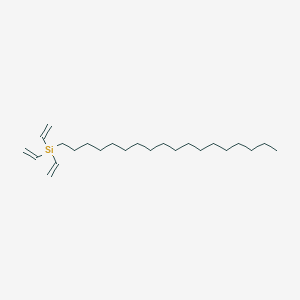
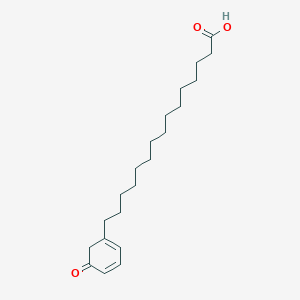
![3-(Decyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12579934.png)
